molecular formula C11H17Cl2N3O2 B1500683 Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride CAS No. 1185317-00-3

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride

Cat. No.: B1500683
CAS No.: 1185317-00-3
M. Wt: 294.17 g/mol
InChI Key: LEGUACSNOPNKRH-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride (CAS 1185317-00-3) is a nicotinic acid derivative with a piperazine substituent at the 2-position of the pyridine ring and a methyl ester functional group. Its molecular formula is C₁₁H₁₇Cl₂N₃O₂, with a molecular weight of 294.18 g/mol . This compound is typically utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders or antimicrobial agents. The dihydrochloride salt enhances its solubility in aqueous media, facilitating its use in biological assays.

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGUACSNOPNKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671793
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-00-3
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and receptor binding. Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride

  • Structure : Replaces the methyl ester group with an N,N-dimethylamide.
  • Molecular Formula : C₁₂H₁₈ClN₅O
  • Molecular Weight : 270.76 g/mol (CAS 902836-08-2) .
  • Lower molecular weight suggests a more compact structure, which may influence receptor-binding affinity. Applications: Primarily a research chemical for kinase inhibition studies .

Cetirizine dihydrochloride

  • Structure : Contains a piperazine core linked to a diphenylmethyl group and an ethoxyacetic acid chain (C₂₁H₂₅ClN₂O₃·2HCl).
  • Molecular Weight : 461.81 g/mol .
  • Key Differences :
    • Bulkier substituents (diphenylmethyl and ethoxyacetic acid) confer antihistamine activity, targeting H₁ receptors.
    • Clinically approved for allergic rhinitis and urticaria, unlike the research-oriented methyl nicotinate derivative .
    • Higher molecular weight correlates with prolonged metabolic stability.

Levocetirizine dihydrochloride

  • Structure : Enantiomer of cetirizine, with a (R)-configured chiral center (C₂₁H₂₅ClN₂O₃·2HCl).
  • Molecular Weight : 461.81 g/mol .
  • Key Differences: Enhanced binding affinity for H₁ receptors due to stereoselectivity, resulting in higher potency (2-fold) compared to cetirizine.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application
Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride C₁₁H₁₇Cl₂N₃O₂ 294.18 Methyl ester, piperazine, dihydrochloride Medicinal chemistry research
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride C₁₂H₁₈ClN₅O 270.76 N,N-dimethylamide, piperazine Kinase inhibition studies
Cetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Diphenylmethyl, ethoxyacetic acid Antihistamine (clinical use)
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 (R)-configured diphenylmethyl group High-potency antihistamine

Research Findings and Key Distinctions

  • Solubility and Bioavailability : this compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs like N,N-dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride, which lacks ionizable groups .
  • Synthetic Utility : The methyl ester in this compound serves as a hydrolyzable prodrug motif, enabling controlled release of active carboxylic acid metabolites—a feature absent in amide-based analogs .

Biological Activity

Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C12H19Cl2N3O2
  • Molecular Weight : 308.2 g/mol
  • Structure : The compound features a pyridine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, such as this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 μg/mL
Escherichia coli31.25 - 62.5 μg/mL
Pseudomonas aeruginosa31.25 - 62.5 μg/mL
Candida albicansZone of inhibition: 10 - 29 mm

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile candidate for further development in antimicrobial therapies .

Antiviral Activity

In the context of viral infections, particularly those exacerbated by the COVID-19 pandemic, there has been an increased focus on finding effective antiviral agents. This compound has been evaluated for its potential antiviral properties.

Case Study: Antiviral Efficacy

A study highlighted the compound's ability to inhibit viral replication in vitro, demonstrating a significant reduction in viral load when administered at specific concentrations. The exact mechanism appears to involve interference with viral entry and replication processes .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Binding Affinity : The compound exhibits strong binding affinity to specific receptors involved in microbial resistance mechanisms.
  • Inhibition of Enzymatic Activity : It inhibits enzymes critical for microbial survival and replication.
  • Modulation of Immune Response : The compound may enhance host immune responses against infections.

Research Findings

Recent studies have utilized computer-aided modeling (CAM) to analyze the binding interactions of this compound with target proteins involved in microbial pathogenesis. The results indicated multiple π–π interactions and hydrogen bonds that contribute to its stability and efficacy as an antimicrobial agent .

Table 2: Binding Interactions with Target Proteins

Amino Acid ResidueInteraction Type
Phe 47π–π Interaction
Tyr 60π–π Interaction
His 202Hydrogen Bond
Leu 190Hydrophobic Interaction

Preparation Methods

Nucleophilic Substitution of Methyl 2-chloronicotinate with Piperazine

A common route involves the displacement of a chlorine atom at the 2-position of methyl 2-chloronicotinate by piperazine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The reaction is often catalyzed or facilitated by a base such as potassium carbonate or diisopropylethylamine (DIPEA) to deprotonate piperazine and enhance nucleophilicity.

  • Reaction Conditions:

    • Solvent: DMF or MeCN
    • Base: Potassium carbonate or DIPEA
    • Temperature: 80–100 °C
    • Time: Overnight (12–18 hours)
  • Outcome:

    • Formation of methyl 2-(piperazin-1-yl)nicotinate as the free base.
  • Reference:

    • Similar nucleophilic substitution conditions were employed in the synthesis of related piperazine derivatives, where methyl nicotinate esters were reacted with piperazine derivatives in the presence of bases at elevated temperatures.

Reduction and Amination Approaches

In more complex synthetic schemes, the piperazine-substituted nicotinate derivatives are prepared via reduction of nitro or amino precursors followed by condensation reactions:

  • Starting from methyl 5-methoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)-2-nitrobenzoate, reduction using powdered iron and ammonium chloride in methanol/water under reflux conditions affords the corresponding amino compound.

  • The amino compound is then condensed with 3,3-diethoxypropionitrile in the presence of proton sources like acetic acid or trifluoroacetic acid at 25–30 °C under nitrogen atmosphere to yield intermediates that can be further transformed into the target compound.

  • These methods involve careful control of temperature and reaction atmosphere to ensure high purity and yield.

Formation of the Dihydrochloride Salt

Once the free base methyl 2-(piperazin-1-yl)nicotinate is obtained, it is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

  • Procedure:

    • Dissolve the free base in an appropriate solvent (e.g., ethanol or isopropanol).
    • Add hydrochloric acid (HCl) solution dropwise under stirring at low temperature (0–5 °C).
    • The dihydrochloride salt precipitates out or can be isolated by solvent evaporation.
    • The solid is filtered, washed with cold solvent, and dried under vacuum.
  • This salt formation enhances the compound’s stability and crystallinity, facilitating handling and further applications.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Temperature Time Yield / Notes
Nucleophilic substitution Methyl 2-chloronicotinate, piperazine, K2CO3, DMF 80–100 °C 12–18 hours High yield, free base obtained
Reduction of nitro precursor Powdered iron, NH4Cl, MeOH/H2O Reflux (~65 °C) 4 hours Conversion to amino derivative, ~90% yield
Condensation with diethoxypropionitrile 3,3-Diethoxypropionitrile, acetic acid, N2 atmosphere 25–30 °C 30–45 min Intermediate formation, high purity
Salt formation (dihydrochloride) HCl in ethanol/isopropanol 0–5 °C 1–2 hours Precipitation of dihydrochloride salt

Research Findings and Optimization Notes

  • Solvent Selection: Polar aprotic solvents like DMF and MeCN are preferred for nucleophilic substitution due to their ability to dissolve both organic and inorganic reagents and stabilize transition states.

  • Base Choice: Potassium carbonate and DIPEA are effective bases that promote the deprotonation of piperazine, increasing nucleophilicity and reaction rates.

  • Temperature Control: Elevated temperatures (80–100 °C) are necessary for efficient substitution but must be balanced to avoid decomposition.

  • Reduction Conditions: The use of iron powder and ammonium chloride in methanol/water is a mild and effective method for reducing nitro groups to amines without over-reduction or side reactions.

  • Salt Formation: The dihydrochloride salt form improves the compound’s solubility and handling properties, critical for pharmaceutical applications.

  • Purification: Filtration and drying under vacuum are standard to isolate pure dihydrochloride salt; washing with non-polar solvents like n-heptane can remove impurities.

Q & A

Q. What experimental parameters should be optimized during the synthesis of Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride to maximize yield?

To optimize synthesis yield, researchers should systematically adjust:

  • Reaction stoichiometry : Ensure precise molar ratios of nicotinic acid derivatives and piperazine precursors (e.g., 1:1.2 for nucleophilic substitution reactions) .
  • Temperature control : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of piperazine .
  • Catalyst use : Employ triethylamine or DIPEA to neutralize HCl byproducts in situ .
    Characterization : Validate intermediates via TLC (silica gel, chloroform:methanol 9:1) and final product purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

  • HPLC-UV : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 254 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 296→154 for quantification) to enhance specificity in biological samples .
  • Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid for bulk purity assessment .
    Validation : Ensure linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) per ICH guidelines .

Q. How can researchers ensure the purity of this compound for pharmacological studies?

  • Chromatographic purification : Use flash chromatography (silica gel, gradient elution with dichloromethane:methanol) to remove unreacted precursors .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 45.2%, H: 5.8%, N: 14.1%) .
  • Spectroscopic validation : Match ¹H-NMR peaks (e.g., δ 8.2 ppm for pyridine protons, δ 3.5 ppm for piperazine methylene) and FT-IR bands (e.g., 1680 cm⁻¹ for ester C=O) to reference data .

Advanced Research Questions

Q. What advanced techniques can resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., chloride ion interactions with piperazine NH) .
  • Dynamic NMR : Analyze restricted rotation of the piperazine ring at low temperatures (e.g., –40°C in DMSO-d₆) to confirm conformational stability .
  • DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate tautomeric forms or protonation states .

Q. How does the stability of this compound vary under different storage conditions?

  • Thermal stability : Degradation >10% occurs at 80°C over 48 hours, forming nicotinic acid and piperazine derivatives (HPLC monitoring) .
  • Photostability : Protect from UV light; exposure to 365 nm for 24 hours reduces purity by 15% .
  • Humidity control : Store desiccated at ≤30% RH; hygroscopicity leads to clumping and hydrolysis (Karl Fischer titration for moisture analysis) .

Q. How can contradictory data on the compound’s receptor binding affinity be reconciled?

  • Assay standardization : Use identical cell lines (e.g., HEK-293 for GPCR studies) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Competitive binding assays : Compare IC₅₀ values against reference ligands (e.g., cetirizine for H1 receptor studies) to normalize inter-lab variability .
  • Molecular docking : Simulate binding poses with homology models (e.g., SwissModel) to identify critical residues (e.g., Asp107 in H1 receptors) influencing affinity discrepancies .

Q. What strategies are effective for studying the compound’s interactions with biological targets in vivo?

  • Radiolabeling : Synthesize [¹⁴C]-labeled analogs for tissue distribution studies (autoradiography or scintillation counting) .
  • Metabolite profiling : Use HR-MS to identify phase I/II metabolites in liver microsomes (e.g., hydroxylation at the piperazine ring) .
  • Pharmacokinetic modeling : Apply compartmental models to estimate t₁/₂, Cmax, and AUC in rodent plasma (sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(piperazin-1-yl)nicotinate dihydrochloride
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